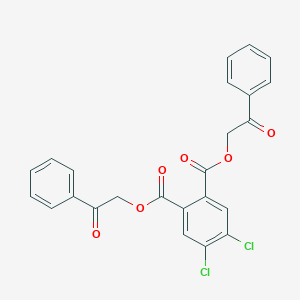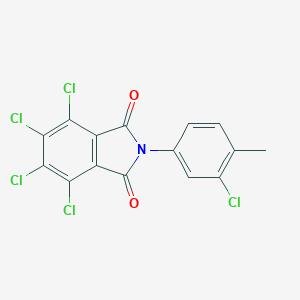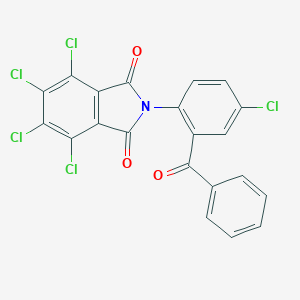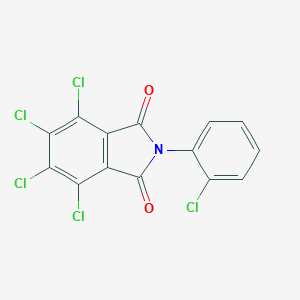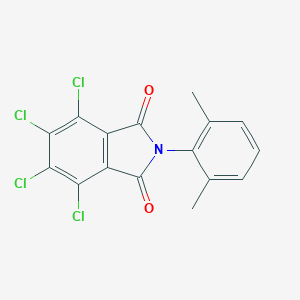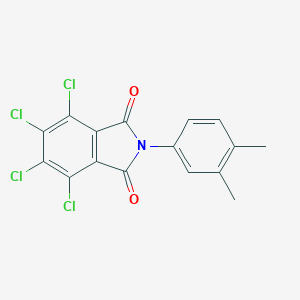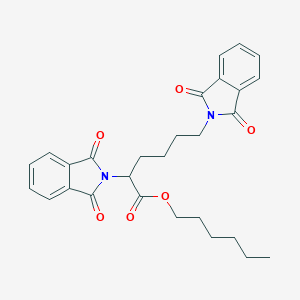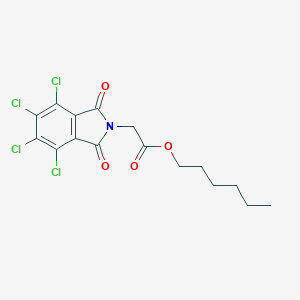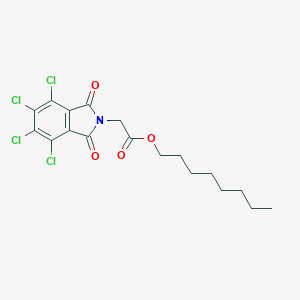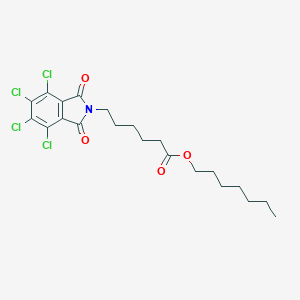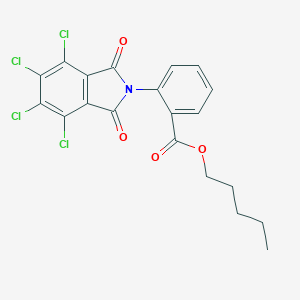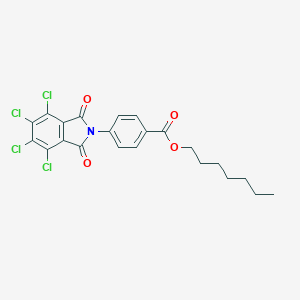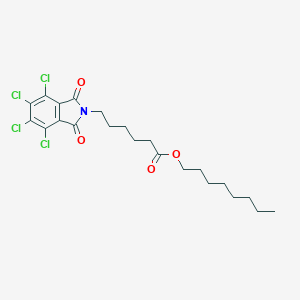
4,5,6,7-Tetrachloro-2-(2,5-dimethylphenyl)isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,6,7-Tetrachloro-2-(2,5-dimethylphenyl)isoindole-1,3-dione is a synthetic organic compound that belongs to the class of isoindole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrachloro-2-(2,5-dimethylphenyl)isoindole-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tetrachlorophthalic anhydride and 2,5-dimethylaniline.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent like toluene or dichloromethane, and a catalyst such as a Lewis acid (e.g., aluminum chloride).
Reaction Steps: The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to form the desired isoindole derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and optimization of reaction parameters to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4,5,6,7-Tetrachloro-2-(2,5-dimethylphenyl)isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one or more chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a quinone derivative, while reduction may produce a partially dechlorinated compound.
Applications De Recherche Scientifique
4,5,6,7-Tetrachloro-2-(2,5-dimethylphenyl)isoindole-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 4,5,6,7-Tetrachloro-2-(2,5-dimethylphenyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5,6,7-tetrachloro-1H-isoindole-1,3(2H)-dione: A similar compound with a different substituent pattern.
2,5-dimethyl-1H-isoindole-1,3(2H)-dione: Lacks the chlorine atoms but has the same core structure.
Uniqueness
4,5,6,7-Tetrachloro-2-(2,5-dimethylphenyl)isoindole-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C16H9Cl4NO2 |
|---|---|
Poids moléculaire |
389.1 g/mol |
Nom IUPAC |
4,5,6,7-tetrachloro-2-(2,5-dimethylphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H9Cl4NO2/c1-6-3-4-7(2)8(5-6)21-15(22)9-10(16(21)23)12(18)14(20)13(19)11(9)17/h3-5H,1-2H3 |
Clé InChI |
KPHHHMVHTPWGJE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl |
SMILES canonique |
CC1=CC(=C(C=C1)C)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


